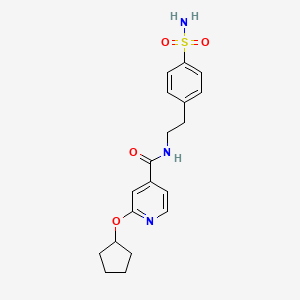
2-(cyclopentyloxy)-N-(4-sulfamoylphenethyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclopentyloxy)-N-(4-sulfamoylphenethyl)isonicotinamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview of 2-(cyclopentyloxy)-N-(4-sulfamoylphenethyl)isonicotinamide
This compound is a synthetic compound that belongs to the class of isonicotinamide derivatives. These compounds are often studied for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure
The compound features a cyclopentyloxy group, a sulfonamide moiety, and an isonicotinamide backbone. This unique structure may contribute to its biological activity by interacting with various biological targets.
Biological Activity
- Antimicrobial Properties : Similar compounds in the isonicotinamide class have shown significant antibacterial and antifungal activities. The sulfonamide group is known for its role in inhibiting bacterial folate synthesis, which could be a mechanism of action for this compound.
- Anticancer Potential : Research on related isonicotinamides indicates potential anticancer properties. These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various pathways, including the modulation of cell signaling and gene expression.
- Anti-inflammatory Effects : Some studies suggest that isonicotinamides can exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
The proposed mechanisms of action for similar compounds include:
- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors, particularly targeting those involved in nucleotide synthesis or metabolic pathways critical for cell proliferation.
- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, leading to changes in cell growth and survival.
- Induction of Apoptosis : Activation of apoptotic pathways can result from the compound's interaction with cellular machinery, promoting programmed cell death in malignant cells.
Data Table: Comparison with Related Compounds
| Compound Name | Structure | Biological Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Enzyme inhibition, Receptor modulation |
| Isoniazid | Structure | Antitubercular | Inhibition of mycolic acid synthesis |
| Sulfamethoxazole | Structure | Antibacterial | Inhibition of folate synthesis |
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial effects of isonicotinamide derivatives found that certain modifications to the structure enhanced activity against Gram-positive bacteria. The presence of a sulfonamide group was crucial for this activity, suggesting that this compound may exhibit similar effects.
Case Study 2: Anticancer Effects
In vitro studies on related compounds demonstrated that they could inhibit the proliferation of various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways, which could be a relevant area for further exploration regarding the compound .
Research Findings
Research into isonicotinamides continues to reveal promising biological activities. Ongoing studies focus on:
- Optimization of Structure : Modifications to enhance potency and selectivity against specific targets.
- Synergistic Effects : Evaluating combinations with other therapeutic agents to improve efficacy.
- Clinical Trials : Investigating safety and effectiveness in human subjects for potential therapeutic applications.
属性
IUPAC Name |
2-cyclopentyloxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c20-27(24,25)17-7-5-14(6-8-17)9-11-22-19(23)15-10-12-21-18(13-15)26-16-3-1-2-4-16/h5-8,10,12-13,16H,1-4,9,11H2,(H,22,23)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFBCAKVEPOOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














